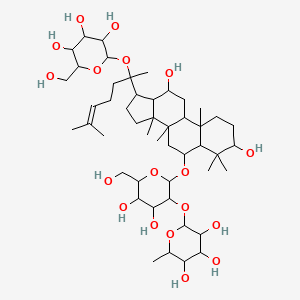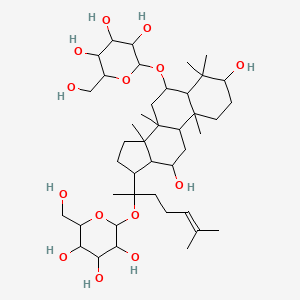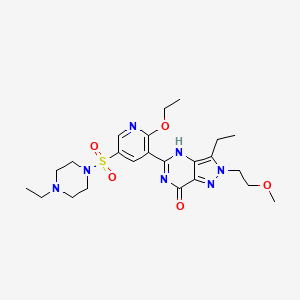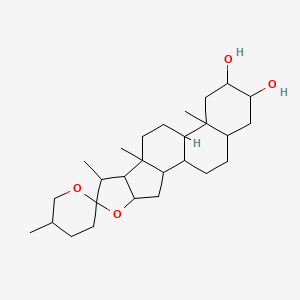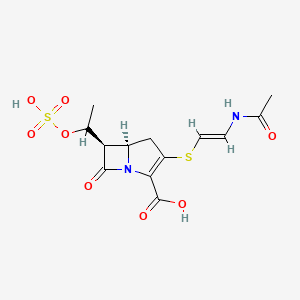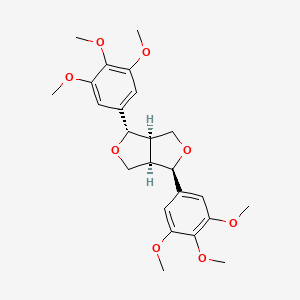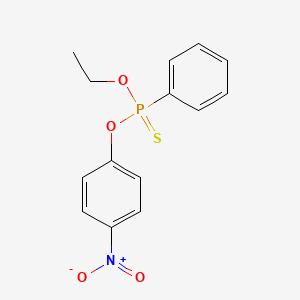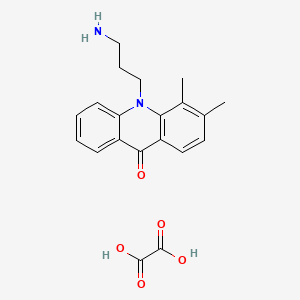
ER 27319 Maleate
Übersicht
Beschreibung
ER 27319 Maleate is a selective inhibitor of Syk kinase . It inhibits tyrosine phosphorylation of Syk initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production (IC 50 = 10 μ M), and other related signaling events .
Molecular Structure Analysis
The molecular formula of ER 27319 Maleate is C18H20N2O.C4H4O4 . Its molecular weight is 396.17 . The chemical name is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate .Physical And Chemical Properties Analysis
ER 27319 Maleate has a molecular weight of 396.17 . Its molecular formula is C18H20N2O.C4H4O4 . It is soluble to 75 mM in water and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
Inhibition of Syk Kinase
ER 27319 Maleate is known to selectively inhibit Syk kinase . Syk kinase plays a crucial role in the intracellular signaling pathways of many different immune cells. Therefore, ER 27319 Maleate could be used in research studies investigating these pathways.
Allergy and Inflammation Research
ER 27319 Maleate inhibits the tyrosine phosphorylation of Syk initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production (IC 50 = 10 μ M), and other related signaling events . Therefore, it could be used in research related to allergies and inflammation.
Mast Cell Studies
Since ER 27319 Maleate affects the function of mast cells , it could be used in studies investigating the role of these cells in various physiological and pathological processes.
Wirkmechanismus
Target of Action
ER 27319 Maleate is a selective inhibitor of Syk kinase . Syk kinase plays a crucial role in the immune response, particularly in the signaling pathways of immune cells.
Mode of Action
ER 27319 Maleate interacts with its target, Syk kinase, by inhibiting the tyrosine phosphorylation of Syk . This inhibition is initiated by the engagement of Fc ε RI in rat and human mast cells .
Biochemical Pathways
The primary biochemical pathway affected by ER 27319 Maleate is the Syk kinase signaling pathway. By inhibiting the tyrosine phosphorylation of Syk, ER 27319 Maleate disrupts the normal functioning of this pathway .
Eigenschaften
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQPGFRFBVJKH-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




